molecular formula C22H27N3O6S B2620891 N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 868981-29-7

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2620891
CAS RN: 868981-29-7
M. Wt: 461.53
InChI Key: ORULPUVPXQYEDF-UHFFFAOYSA-N
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Description

The compound contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom. The oxygen atom is in a ketone form (C=O), and the nitrogen atom is in an amine form (N-H). This group is often found in various pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine with a carbonyl compound (like an aldehyde or ketone) to form an imine, which is then reduced to an amine. The resulting compound can then be cyclized to form the oxazolidinone ring .


Molecular Structure Analysis

The oxazolidinone ring in this compound is likely to contribute to its stability and may influence its reactivity. The presence of the methoxyphenyl and phenylpropyl groups could also impact the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The oxazolidinone ring can participate in various chemical reactions. For example, it can act as a nucleophile in reactions with electrophiles, or it can be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the oxazolidinone ring. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these groups .

Scientific Research Applications

Oxazolidinone Antibacterial Agents

Oxazolidinones, including compounds structurally related to N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide, represent a novel class of antimicrobial agents that exhibit unique mechanisms for inhibiting bacterial protein synthesis. These agents have been shown to possess significant in vitro antibacterial activities against a variety of clinically important human pathogens. For instance, novel oxazolidinone analogs from directed chemical modification programs have demonstrated efficacy against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus species, Streptococcus pneumoniae, and Mycobacterium tuberculosis, including strains resistant to common antibiotics. The antibacterial activities of these compounds are not affected by human serum, and they exhibit both bacteriostatic and bactericidal effects depending on the bacterial species. Furthermore, these oxazolidinones have shown a low frequency of spontaneous mutation in bacteria, indicating a reduced potential for rapid resistance development. This makes them promising candidates for addressing antibiotic resistance issues (Zurenko et al., 1996).

Applications in Chemical Synthesis

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide and related compounds have also found applications in chemical synthesis, particularly in stereoselective reactions. These compounds have been used to generate N-acyliminium ions, which react with allyltrimethylsilane with varying degrees of stereoselectivity. This process is important for the synthesis of homoallylamines, revealing insights into the stereochemical outcomes influenced by complexation with Lewis acids (Marcantoni et al., 2002). Additionally, N-substituted oxazolidin-2-one derivatives have been utilized as safer and more convenient synthetic equivalents for the preparation of nonsymmetrical sulfamides, highlighting their role in improving the safety and scalability of sulfamide synthesis (Borghese et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-30-18-9-11-19(12-10-18)32(28,29)25-14-15-31-20(25)16-24-22(27)21(26)23-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,20H,5,8,13-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORULPUVPXQYEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

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